N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 2-methoxy-4-(methylsulfanyl)benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorophenyl)benzamide: Lacks the methoxy and methylsulfanyl groups.
N-(3-fluorophenyl)-2-(methylthio)benzamide: Similar structure but with a different substituent on the benzamide core.
N-(3-fluorophenyl)-4-(methylsulfanyl)benzamide: Differently positioned substituents.
Uniqueness
N-(3-fluorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c1-19-14-9-12(20-2)6-7-13(14)15(18)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECDKDJFQTLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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